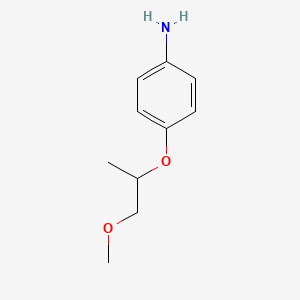

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylamine, also known as aniline, is an organic compound with the formula C6H5NH2. It is the simplest aromatic amine. Its main use is in the manufacture of precursors to polyurethane and other industrial chemicals . The compound you mentioned seems to have additional functional groups attached to the phenylamine core, specifically methoxy and ethoxy groups. These groups could potentially alter the properties of the base phenylamine molecule .

Molecular Structure Analysis

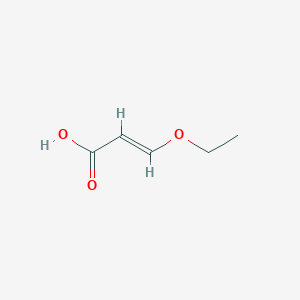

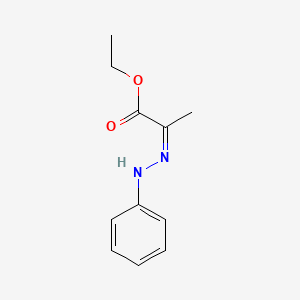

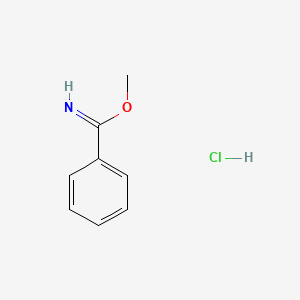

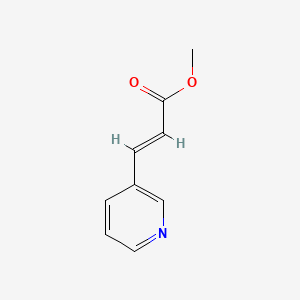

The molecular structure of such a compound would be characterized by the presence of a phenyl ring (a cyclic arrangement of carbon atoms), an amine group (-NH2), and methoxy (-OCH3) and ethoxy (-OCH2CH3) groups. These functional groups will determine the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, methoxy, and ethoxy groups. Amines are basic and can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission Enhancement

Triphenylamine-based compounds, including derivatives related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, have shown significant potential in aggregation- and crystallization-induced emission enhancement (AIEE and CIEE). These properties are attributed to the restrained intramolecular charge transfer (ICT), prevention of π-π stacking, and restricted intramolecular rotation. This phenomenon enhances AIEE and CIEE, potentially benefiting applications in materials science and fluorescence imaging. The tunable emission of these compounds, as demonstrated through fluorescence imaging experiments, underscores their utility in practical applications such as bioimaging and the development of novel fluorescent materials (Zhang et al., 2018).

Corrosion Inhibition

Novel Schiff bases synthesized from compounds structurally related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine have been explored for their corrosion inhibition effects on aluminum alloys in acidic media. These studies have revealed that such compounds can significantly inhibit corrosion, with efficiency increasing with inhibitor concentration. These findings suggest the potential for these Schiff bases to be developed into effective corrosion inhibitors for industrial applications, leveraging the electron-donating methoxy and ethoxy group substitutions to enhance their performance (Nazir et al., 2019).

Antimicrobial Activity

Research into the synthesis of pyrimidine derivatives and their antimicrobial activity has included compounds related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine. These derivatives have been evaluated for their in vitro antimicrobial activity, highlighting the potential for these compounds to serve as starting points for the development of new antimicrobial agents. The characterization of these compounds through various spectroscopic methods supports their potential application in addressing microbial resistance (Mallikarjunaswamy et al., 2017).

Chemosensors for Metal Ions

The development of chemosensors for the detection of metal ions is another area where derivatives of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine have found application. Specifically, a compound was developed as a highly selective chemosensor for Ag(+) ions, demonstrating strong fluorescent enhancement upon binding. This enhancement is attributed to an increase in intramolecular charge transfer (ICT), indicating the potential of such compounds in environmental monitoring and analytical chemistry (Tharmaraj et al., 2012).

Propiedades

IUPAC Name |

4-(1-methoxypropan-2-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMLZWMDNHDUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)